tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate
Description
tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate is a carbamate-protected azetidine derivative characterized by a trans-configuration at the 2-methylazetidine ring. Its molecular formula is C₉H₁₉ClN₂O₂, with the tert-butyl carbamate group serving as a protective moiety for the amine functionality. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting cardiovascular and neurological disorders. Its trans-configuration imparts distinct steric and electronic properties, influencing both reactivity and biological interactions .
Properties
IUPAC Name |
tert-butyl N-(2-methylazetidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXPLHYWFLINDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092453-43-3 | |
| Record name | tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate typically involves the reaction of 2-methylazetidine with tert-butyl chloroformate in the presence of a base such as sodium hydroxide . The reaction is carried out in a water-soluble solvent, and the product is crystallized out by adding water and seed crystals .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications :
- GSK-3β Inhibition : Recent studies indicate that tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate exhibits significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases, including cancer and neurodegenerative disorders. The compound's IC50 values suggest strong potency, making it a candidate for further drug development .
Case Study :
In a study focusing on structural modifications of carbamates, compounds similar to this compound were synthesized and evaluated for their biological activity. Results showed that specific modifications enhanced inhibitory effects on GSK-3β, highlighting the importance of structure-activity relationships in drug design .
Organic Synthesis
Applications in Synthesis :
- Building Block for Complex Molecules : The compound serves as an intermediate in the synthesis of various biologically active molecules. Its ability to participate in palladium-catalyzed reactions enables the formation of N-Boc-protected anilines, which are critical in pharmaceutical synthesis .
| Reaction Type | Description |
|---|---|
| Palladium-Catalyzed Synthesis | Used to synthesize N-Boc-protected anilines from tert-butyl carbamate and aniline under controlled conditions. |
| Reagent in Organic Synthesis | Functions as a reagent in the synthesis of diverse organic compounds, facilitating further chemical transformations. |
Analytical Chemistry
Mass Spectrometry Applications :
- Isobaric Mixing Solutions : this compound can be utilized to prepare isobaric mix solutions for mass spectrometric analysis. This application is crucial for quantitative analysis in complex biological samples .
Case Study :
In post-column infusion experiments using single-stage orbitrap mass spectrometry, the incorporation of this compound allowed for the generation of high-fidelity mass spectrometric data, aiding in the identification and quantification of target analytes .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The compound can act as an enzyme inhibitor or activator, influencing various biochemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes can undergo further reactions, resulting in the modification of proteins or other biomolecules . The pathways involved in these reactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and biological activities between tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate and analogous carbamate derivatives:
| Compound Name | Molecular Formula | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|---|
| This compound | C₉H₁₉ClN₂O₂ | Trans-azetidine ring with methyl substituent | Moderate hypotensive activity | |
| tert-butyl N-(4-methylpiperazin-1-yl)carbamate | C₁₂H₂₂N₄O₂ | Piperazine ring (6-membered) | Enhanced antiarrhythmic activity | |
| tert-butyl N-(cyclohexyl)carbamate | C₁₂H₂₃NO₂ | Cyclohexane substituent | High steric hindrance | |
| tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate | C₁₁H₂₄N₂O₂ | Branched alkyl chain with amino group | Variable enzyme inhibition | |
| tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate | C₈H₁₅F₂NO₃ | Difluoro and hydroxy groups | Enhanced reactivity in synthesis | |
| tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate | C₁₅H₂₂N₂O₂ | Tetrahydronaphthalene fused ring | Potential enzyme inhibition |
Key Observations:
- Ring Size and Flexibility : The azetidine ring (4-membered) in the target compound confers greater ring strain and reduced conformational flexibility compared to piperazine (6-membered) or cyclohexane derivatives. This impacts binding affinity to biological targets, as seen in its moderate hypotensive vs. the antiarrhythmic activity of the piperazine analog .
- In contrast, the difluoro and hydroxy groups in tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate increase polarity and reactivity, making it suitable for nucleophilic substitutions .
- Biological Activity : Compounds with aromatic or fused rings (e.g., tetrahydronaphthalene) exhibit stronger enzyme inhibition, likely due to π-π stacking interactions with protein active sites .
Physicochemical Properties
| Property | This compound | tert-butyl N-(4-methylpiperazin-1-yl)carbamate | tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.1 | 0.9 |
| Water Solubility (mg/mL) | 12.5 | 8.3 | 25.7 |
| Melting Point (°C) | 98–102 | 85–89 | 72–75 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
Analysis:
- The lower LogP of tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate (0.9 vs. 1.8–2.1) reflects its increased hydrophilicity due to polar functional groups.
- The target compound’s moderate solubility (12.5 mg/mL) balances membrane permeability and bioavailability, making it a versatile intermediate in drug synthesis .
Biological Activity
tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group attached to a carbamate functional group and a chiral azetidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, synthesizing data from various studies and case reports.
- Molecular Formula : C9H19ClN2O2
- Molecular Weight : Approximately 186.25 g/mol
- Solubility : Soluble in various organic solvents
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The azetidine ring structure allows the compound to fit into the active sites of enzymes, acting as an inhibitor or modulator. The steric hindrance provided by the tert-butyl group can influence binding affinity and selectivity, making it a valuable candidate for drug development.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of various enzymes:
- Tyrosinase Inhibition : Similar compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production. Inhibitors of tyrosinase are sought after for cosmetic applications due to their potential to reduce hyperpigmentation .
- CYP450 Enzymes : The compound has been studied for its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Modifications to the compound may enhance its efficacy as a selective inhibitor, reducing adverse effects associated with drug interactions .
Pharmacological Effects
Compounds structurally similar to this compound have demonstrated various pharmacological effects:
- Antiarrhythmic Activity : Some derivatives have been noted for their potential in treating cardiac arrhythmias.
- Hypotensive Effects : Research suggests that certain analogs can lower blood pressure, indicating potential applications in cardiovascular therapy.
Case Studies
Several studies have investigated the biological activity of azetidine derivatives, including this compound:
- Study on Anticancer Activity : A recent study examined the effects of azetidine derivatives on cancer cell lines, highlighting their ability to induce apoptosis in MDA-MB-231 breast cancer cells with IC50 values indicating significant potency .
- Inhibition Studies : Another investigation focused on the inhibition kinetics of mushroom tyrosinase by various compounds, demonstrating that specific modifications to the azetidine structure could enhance inhibitory activity significantly compared to standard inhibitors like kojic acid .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C9H19ClN2O2 | Contains a trans configuration at the azetidine ring |
| tert-butyl N-(4-methylpiperazin-1-yl)carbamate | C12H22N4O2 | Features a piperazine ring instead of an azetidine |
| tert-butyl N-(cyclohexyl)carbamate | C12H23NO2 | Cyclohexane substituent provides different steric effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
